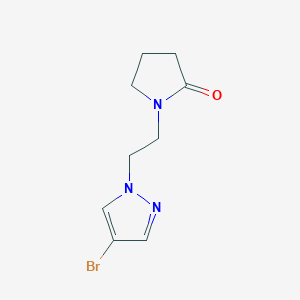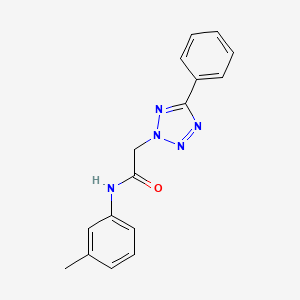
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
Übersicht
Beschreibung
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BPEP and has a molecular weight of 292.18 g/mol. BPEP is a pyrrolidinone derivative that has been extensively studied for its pharmacological properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Proton Transfer and Photochemistry
Studies have shown that derivatives of pyrazoles, such as 2-(1H-pyrazol-5-yl)pyridines and their bromo substituted variants, exhibit unique photochemical behaviors. These compounds can undergo excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in hydrogen-bonded complexes. This dual luminescence and kinetic coupling of fluorescence bands underscore the potential of these materials in photochemistry and photophysics (Vetokhina et al., 2012).
Catalysis and Asymmetric Transfer Hydrogenation
Compounds containing the pyrazole moiety have been utilized in catalysis, particularly in the asymmetric transfer hydrogenation of ketones. Complexes derived from pyrazolyl)ethyl)pyridine with Ni(II) and Fe(II) have shown effectiveness in catalyzing the transfer hydrogenation of ketones, demonstrating the influence of catalyst structure and reaction conditions on the efficiency of these reactions (Magubane et al., 2017).
Material Science and Ligand Chemistry
Research on pyrazolylpyridine derivatives has contributed significantly to material science, particularly in the synthesis of metal complexes with potential applications in luminescent materials and sensors. The flexible coordination modes and the ability to induce spin-state transitions in metal complexes highlight the versatility of these compounds in designing functional materials (Tovee et al., 2010).
Synthetic Organic Chemistry
The bromo and pyrazole functional groups offer a plethora of opportunities in synthetic organic chemistry for constructing complex molecules. These functionalities are instrumental in synthesizing key intermediates for pharmaceuticals, agrochemicals, and novel organic compounds. For instance, bromo-pyrazole derivatives serve as intermediates in the synthesis of chlorantraniliprole, a new insecticide, showcasing the role of these compounds in developing new agrochemicals (Zhi-li, 2007).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a variety of biological targets .
Mode of Action
It’s suggested that compounds with similar structures may interact with their targets through hydrogen bonding .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Related compounds have been shown to have a variety of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHDMAZLTSQDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Fluorosulfonyloxy-5-[(2-methylidenecyclobutyl)carbamoyl]pyridine](/img/structure/B2696553.png)
![3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2696554.png)






![4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2696566.png)
![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2696568.png)
